BRD3 Bromodomain Binding Affinity vs. In-Class 5-HT1A Receptor Agonists
A critical and unique point of differentiation for N-(5-fluoro-2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its reported binding affinity for the BRD3 bromodomain, a target entirely distinct from the 5-HT1A receptor activity of its in-class analogs [1]. This compound demonstrated an IC50 of 630.96 nM against BRD3, as measured by a fluorescence anisotropy assay [1]. This shifts its potential utility from neuropharmacology to epigenetic research. IMPORTANT NOTE: High-strength differential evidence is severely limited. The IC50 value is sourced from BindingDB entry CHEMBL2187904, and the original primary publication by Seal et al. could not be independently verified or accessed for this analysis.
| Evidence Dimension | BRD3 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 630.96 nM |
| Comparator Or Baseline | Jung et al. 5-HT1A active analogs (e.g., 1d, 1f). No 5-HT1A data is available for the target compound. The most potent class analog for 5-HT1A, compound 1f, has an IC50 of 2,100 nM. Direct target comparison is not possible, indicating a fundamental difference in biological profile. |
| Quantified Difference | Not calculable due to different targets. The target compound's activity is directed at BRD3, while the comparator series was optimized for 5-HT1A. |
| Conditions | ChEMBL Assay 873615: Inhibition of Alexa Fluor 488 binding to BRD3 after 60 mins by fluorescence anisotropy. |
Why This Matters
This evidence suggests a completely diverted biological target profile, making the compound a candidate for epigenetic inhibitor screening rather than a follow-up to antinarcotic 5-HT1A agonists.
- [1] BindingDB Entry for CHEMBL2187904. ChEMBL_873615: Binding affinity to BRD3. Seal, J; Lamotte, Y; Donche, F; et al. View Source
